5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
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Overview
Description
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid: is a chemical compound with the molecular formula C11H11BrFNO5S and a molecular weight of 368.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and a morpholine-4-sulfonyl group attached to a benzoic acid core. It is typically found in a powder form and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonylation: Introduction of the morpholine-4-sulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Palladium Catalysts: For coupling reactions.
Major Products:
Substituted Benzoic Acids: From substitution reactions.
Coupled Products: From coupling reactions.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis and in the development of new chemical entities. Biology : Investigated for its potential biological activities and interactions with biomolecules. Medicine : Explored for its potential therapeutic properties and as a building block for drug development. Industry : Utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-fluorobenzoic acid: Similar structure but lacks the morpholine-4-sulfonyl group.
2-bromo-5-fluoropyridine: Contains a pyridine ring instead of a benzoic acid core.
Uniqueness
Properties
CAS No. |
926189-44-8 |
---|---|
Molecular Formula |
C11H11BrFNO5S |
Molecular Weight |
368.2 |
Purity |
95 |
Origin of Product |
United States |
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